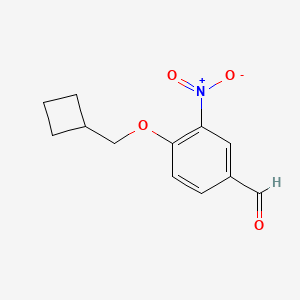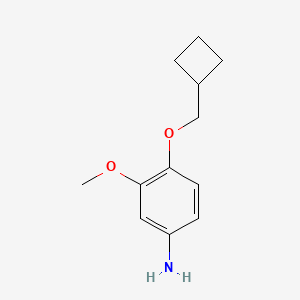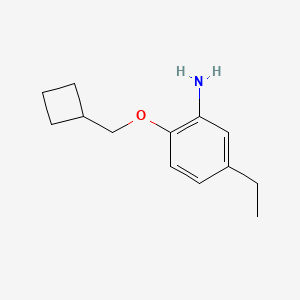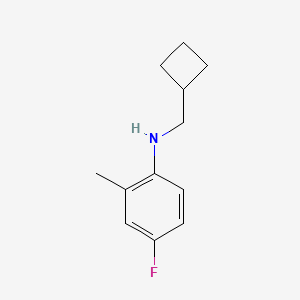
4-(Cyclobutylmethoxy)-3-nitrobenzaldehyde
Vue d'ensemble
Description
4-(Cyclobutylmethoxy)-3-nitrobenzaldehyde is a useful research compound. Its molecular formula is C12H13NO4 and its molecular weight is 235.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Quinoline Derivatives : A study by Venkatesan et al. (2010) describes a one-step procedure for synthesizing quinoline-3-carboxylic acid esters from various substituted o-nitrobenzaldehydes. This method is significant for the synthesis of complex organic compounds which have potential applications in pharmaceuticals and materials science (Venkatesan, Hocutt, Jones, & Rabinowitz, 2010).
Catalysis in Asymmetric Aldol Reactions : Yadav and Singh (2015) investigated the use of nitrobenzaldehydes, including compounds structurally similar to 4-(Cyclobutylmethoxy)-3-nitrobenzaldehyde, in catalyzing asymmetric aldol reactions. These reactions are crucial for the production of chiral compounds, widely used in drug synthesis (Yadav & Singh, 2015).
Generation of Azomethine Ylides and Retro-Cycloadditions : Taha et al. (2020) explored the use of nitro-substituted benzaldehydes in generating azomethine ylides and their behavior in retro-1,3-dipolar cycloadditions. This research is significant for the development of novel synthetic pathways in organic chemistry (Taha et al., 2020).
Polymorphism in Nitrobenzaldehydes : Wishkerman et al. (2006) investigated the polymorphism in 4-methoxy-3-nitrobenzaldehyde, which provides insights into the physical properties of similar nitrobenzaldehydes, influencing their applications in material science and pharmaceutical formulation (Wishkerman, Bernstein, & Stephens, 2006).
Role in Organocatalyzed Reactions : Research by Chimni, Singh, and Kumar (2009) indicates that the pH of the reaction can control the stereoselectivity in organocatalyzed direct aldol reactions involving 4-nitrobenzaldehyde. This finding is relevant for designing selective and efficient synthetic routes in organic chemistry (Chimni, Singh, & Kumar, 2009).
COMT Inhibition : Pérez et al. (1992) synthesized and tested various nitro derivatives of dihydroxy- and hydroxymethoxybenzaldehyde as potential inhibitors of catechol-O-methyltransferase (COMT), an enzyme relevant in neurochemistry and potential drug targets for neurological disorders (Pérez, Fernández‐Álvarez, Nieto, & Piedrafita, 1992).
Propriétés
IUPAC Name |
4-(cyclobutylmethoxy)-3-nitrobenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c14-7-10-4-5-12(11(6-10)13(15)16)17-8-9-2-1-3-9/h4-7,9H,1-3,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOCWDDMYUUBFEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COC2=C(C=C(C=C2)C=O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(Cyclobutylmethyl)[2-(3,4-dimethoxyphenyl)ethyl]amine](/img/structure/B7940551.png)





![[3-Bromo-4-(cyclobutylmethoxy)phenyl]methanol](/img/structure/B7940609.png)
